Product packaging for Pyrazoxone(Cat. No.:CAS No. 108-34-9)

Pyrazoxone

Cat. No.: B1617929
CAS No.: 108-34-9
M. Wt: 234.19 g/mol
InChI Key: CDCTYRNLXFEDHC-UHFFFAOYSA-N
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Description

Pyrazoxone is a chemical compound based on the pyrazolone heterocyclic structure, a five-membered ring featuring two adjacent nitrogen atoms and a carbonyl group. This core scaffold is recognized for its significant versatility in medicinal and synthetic chemistry research. Pyrazolone derivatives are historically important as one of the earliest classes of synthetic analgesics and anti-inflammatory agents . Compounds in this family are frequently investigated for their potential biological activities, which can include antimicrobial, antifungal, and antitumor properties, making them a valuable template for developing novel therapeutic agents . Beyond pharmaceutical applications, the pyrazolone structure is a key synthon in asymmetric synthesis, enabling the construction of complex chiral molecules for material science and coordination chemistry . Furthermore, pyrazolones are integral components in the synthesis of various commercial dyes and pigments, such as azo dyes like tartrazine . Researchers value this compound for its multiple active sites, which allow for diverse functionalization and the creation of a wide array of derivatives for structure-activity relationship (SAR) studies. This compound is supplied strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15N2O4P B1617929 Pyrazoxone CAS No. 108-34-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl (5-methyl-1H-pyrazol-3-yl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N2O4P/c1-4-12-15(11,13-5-2)14-8-6-7(3)9-10-8/h6H,4-5H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDCTYRNLXFEDHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)OC1=NNC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30148348
Record name Pyrazoxone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108-34-9
Record name Diethyl 5-methyl-1H-pyrazol-3-yl phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazoxone
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108349
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazoxone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of Pyrazoxone

Established Synthetic Pathways for Pyrazolone-Containing Compounds

The foundation of pyrazolone (B3327878) synthesis often relies on cyclocondensation reactions, which are versatile and widely utilized. A common approach involves the reaction of β-keto esters with substituted or unsubstituted hydrazines scielo.br. This method typically provides a straightforward, one-pot route to various pyrazolone derivatives scielo.br. For instance, ethyl acetoacetate (B1235776) can react with phenyl hydrazine (B178648) under microwave irradiation to regioselectively yield pyrazol-3-one scielo.br.

Another well-established pathway is the cyclocondensation of carbonyl compounds with hydrazine derivatives mdpi.com. This broad category includes the condensation of 1,3-diketones with arylhydrazines, which can proceed efficiently at room temperature to form 1-aryl-3,4,5-substituted pyrazoles in high yields mdpi.comorganic-chemistry.org. Multicomponent reactions also serve as a significant synthetic strategy for pyrazoles mdpi.com. Furthermore, 1,3-dipolar cycloadditions involving sydnones, nitrilimines, or diazo compounds are classical methods for constructing the pyrazole (B372694) ring system mdpi.com. The conversion of α,β-ethylenic ketones with hydrazine derivatives initially forms pyrazolines, which can then be oxidized to yield the desired pyrazoles mdpi.com.

Table 1: Established Synthetic Pathways for Pyrazolone-Containing Compounds

Starting MaterialsReaction TypeKey Reagents/ConditionsProduct ClassTypical Yields
β-keto esters + HydrazinesCyclocondensationMicrowave irradiation, solvent-freePyrazolonesHigh scielo.br
1,3-Diketones + ArylhydrazinesCondensationN,N-dimethylacetamide, room temperature1-aryl-3,4,5-substituted pyrazoles59–98% mdpi.com
Carbonyl compounds + Hydrazine derivativesCyclocondensationVarious (e.g., traditional reflux)PyrazolesVaried mdpi.com
Hydrazonoyl chloride + 3-formylchromones1,3-Dipolar CycloadditionTriethylamine, room temperature1H-pyrazol-5-yl (2-hydroxyphenyl)methanone derivativesHigh thieme-connect.com
α,β-Ethylenic ketones + Hydrazine derivativesCyclocondensation, then OxidationMicrowave irradiation, solvent-freePyrazolines, then PyrazolesVaried mdpi.com

Advanced Synthetic Approaches and Catalytic Systems in Pyrazoxone Analog Preparation

Modern synthetic chemistry has introduced sophisticated approaches and catalytic systems to enhance the efficiency, selectivity, and scope of pyrazolone and this compound analog preparation. Catalytic systems play a crucial role in facilitating complex transformations and improving reaction outcomes.

Cerium-catalyzed tandem oxidation and intermolecular ring cyclization of vicinal diols with hydrazones offers a novel and efficient route for the regioselective synthesis of pyrazole derivatives, yielding products in moderate to excellent yields under mild conditions rsc.org. Silver-catalyzed reactions have been effectively employed, such as the synthesis of 3-CF3-pyrazoles from trifluoromethylated ynones and aryl (alkyl) hydrazines, achieving rapid heterocyclization and high yields mdpi.com. Molecular iodine has also been utilized as a catalyst for the synthesis of 4-sulfonyl pyrazoles via a tandem C(sp2)-H sulfonylation and pyrazole annulation process, operating at room temperature without the need for transition metals mdpi.com.

Copper-catalyzed sydnone-alkyne cycloaddition (CuSAC) is a robust method for the regioselective synthesis of 1,4-disubstituted pyrazoles acs.org. Similarly, copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates provides substituted pyrazoles with good yields and high regioselectivity, utilizing inexpensive Cu2O as a promoter and air as a green oxidant organic-chemistry.org.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of pyrazolone derivatives. Isothiourea catalysis, for instance, enables the stereoselective divergent synthesis of pyrazolone-derived β-amino acid esters and β-lactams through multicomponent cascade reactions, offering high stereoselectivity and good functional group tolerance under mild conditions acs.orgnih.govresearchgate.net. Another example includes pyrrolidine-BzOH salt-catalyzed one-pot three-component reactions for the synthesis of 1,3-diarylallylidene pyrazolones, providing high yields and single geometrical isomers acs.org.

Flow chemistry has also been explored for the synthesis of pyrazoles and pyrazolines, offering advantages in terms of reaction control and efficiency. Continuous-flow 1,3-dipolar cycloaddition of terminal alkynes with trimethylsilyldiazomethane, for example, has successfully yielded pyrazoles with good to very good yields and excellent regioselectivities mdpi.com.

Table 2: Advanced Synthetic Approaches and Catalytic Systems

Catalytic System/ApproachReaction Type/SubstratesProduct ClassKey Features
Cerium-catalyzedTandem oxidation, cyclization of diols + hydrazonesPyrazole derivativesRegioselective, mild conditions, broad scope rsc.org
Silver-catalyzedTrifluoromethylated ynones + hydrazines3-CF3-pyrazolesRapid, high yields, regioselective mdpi.com
Molecular IodineEnaminones + sulfonyl hydrazines4-sulfonyl pyrazolesMetal-free, room temp, tandem C(sp2)-H sulfonylation mdpi.com
Copper-catalyzed (CuSAC)Sydnones + alkynes1,4-disubstituted pyrazolesRegioselective acs.org
Copper-promoted aerobic oxidativeN,N-disubstituted hydrazines + alkynoatesSubstituted pyrazolesHigh atom/step economy, regioselective organic-chemistry.org
Isothiourea catalysisMulticomponent cascade reactionsChiral pyrazolone derivativesStereoselective, divergent, mild conditions acs.orgnih.govresearchgate.net
Pyrrolidine-BzOH salt-catalyzedThree-component reactions1,3-diarylallylidene pyrazolonesRobust, high yields, single isomer acs.org
Flow ChemistryAlkynes + trimethylsilyldiazomethanePyrazolesContinuous, good yields, excellent regioselectivity mdpi.com
Palladium-catalyzedThioetherification of pyrazolonesPyrazolone thioethersOne-flask, cross-coupling rsc.org

Regioselective and Stereoselective Synthesis Strategies for this compound Derivatives

Controlling the position of substituents (regioselectivity) and the spatial arrangement of atoms (stereoselectivity) is paramount in the synthesis of complex molecules like this compound derivatives, ensuring the formation of desired isomers.

Regioselectivity is a critical aspect in pyrazole synthesis. A simple and regioselective procedure for the synthesis of 1H-pyrazol-5-yl (2-hydroxyphenyl)methanone derivatives involves the 1,3-dipolar cycloaddition reaction of nitrile imines (generated in situ from hydrazonoyl chloride and triethylamine) with 3-formylchromones thieme-connect.com. The condensation of 1,3-diketones with arylhydrazines has been shown to afford 1-aryl-3,4,5-substituted pyrazoles with remarkable regioselectivity mdpi.comorganic-chemistry.org. Similarly, the cyclization of ethyl 5-(3-aryl-3-oxopropinyl)anthranilates with arylhydrazines exhibits excellent regioselectivity mdpi.com. Recent advancements include a base-mediated [3+2] cycloaddition for the regioselective synthesis of polysubstituted pyrazoles using 2-alkynyl-1,3-dithianes and sydnones, achieving high regioselectivity under mild conditions acs.org.

Stereoselective synthesis is crucial for producing enantio- or diastereomerically pure pyrazolone derivatives. Isothiourea catalysis has been successfully applied for the stereoselective divergent synthesis of chiral pyrazolone derivatives through multicomponent cascade reactions, leading to products with high stereoselectivity acs.orgnih.govresearchgate.net. Asymmetric synthesis approaches often employ chiral auxiliaries. For instance, the use of (R)- and (S)-tert-butanesulfinamide as a chiral auxiliary allows for the asymmetric synthesis of pyrazole derivatives, including those with nitrogen directly bonded to a chiral center, through a sequence involving condensation, stereoselective addition, and dehydro-cyclization rsc.orgrsc.org. Efforts have also been made to develop enantioselective methodologies for the synthesis of enantiomerically enriched spiro-pyrazolone derivatives researchgate.netresearchgate.net.

Methodologies for Investigating Reaction Mechanisms in Pyrazolone Chemistry

Understanding the underlying reaction mechanisms is vital for optimizing synthetic pathways and designing new transformations in pyrazolone chemistry. Researchers employ various methodologies to elucidate these intricate processes.

Detailed mechanistic investigations often involve identifying and characterizing key intermediates. For example, in some pyrazole syntheses, the formation of a hemiaminal has been identified as a crucial intermediate, shedding light on the chemical pathways involved mdpi.com. For reactions involving regioselective pyrazole synthesis from hydrazones with nitroolefins, a stepwise cycloaddition reaction mechanism has been proposed based on studies of the stereochemistry of the pyrazolidine (B1218672) intermediate organic-chemistry.org.

Control experiments are frequently conducted to dissect complex reaction pathways. In the context of C=C bond-forming reactions involving pyrazolones, control experiments have been used to understand the mechanistic pathways and the interconversion of intermediates acs.org.

More advanced techniques include preliminary mechanistic investigations that suggest radical/radical cross-coupling processes, such as those observed in the C-H thiolation and chalcogenation of pyrazolones researchgate.net. Computational techniques, including molecular docking and molecular dynamics (MD) simulations, are increasingly utilized to predict and understand reaction mechanisms and the interactions between reactants and catalysts nih.gov. Mechanistic proposals are also developed to account for observed regioselectivity, as demonstrated in microwave-assisted pyrazolone synthesis scielo.br.

Post-Synthetic Modification and Functionalization Techniques for this compound

Post-synthetic modification (PSM) and functionalization techniques allow for the chemical alteration of pre-formed pyrazolone structures, including this compound, to introduce new functionalities or enhance existing properties without rebuilding the core scaffold.

For pyrazolone-containing compounds, various functionalization strategies have been developed. The Vilsmeier–Haack reaction can be applied to pyrazolone derivatives, leading to chloroformylation and subsequent nucleophilic substitution reactions like ethoxylation on the pyrazole ring, enabling the synthesis of novel derivatives nih.gov.

The chemical reactivity of pyrazolone and pyrazolinone derivatives allows for a wide range of post-synthetic modifications, including alkylation, acylation, condensation, catalyzed diazo coupling, oxidation, heteroarylation, phosphorylation, stereoselective alkenylation, enantioselective alkylation, addition, and complexation reactions researchgate.net. Given that this compound is a phosphate (B84403) ester, phosphorylation techniques, or modifications to the phosphate moiety itself, would be highly relevant for its derivatization.

Specific examples of functionalization include the one-flask thioetherification of pyrazolones, which transforms them into 4-mercaptopyrazolone derivatives. These intermediates can then undergo cross-coupling reactions with various aromatic and heteroaromatic iodides using catalytic systems like Pd(OAc)2/xantphos rsc.org. Site-selective direct acetoxylation of pyrazolones has been achieved using (diacetoxyiodo)benzene (B116549) (PIDA) as the sole acetoxylating reagent researchgate.net. Metal-free C-H thiolation and thiocyanation of N-substituted pyrazolones with disulfides and thiocyanate (B1210189) salts provide convenient methods for preparing 4-thio-substituted pyrazolones under mild conditions researchgate.net. Furthermore, cross-dehydrogenative coupling reactions of pyrazolones with thiols using mechanochemistry have been reported, yielding products efficiently researchgate.net.

Functionalization can also occur on fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines, where modifications at C2, C3, C5, C6, and C7 positions are possible during or after ring construction mdpi.com. This includes the introduction of amide fragments via C-N bond formation and decarboxylation, and functionalization via Suzuki cross-coupling reactions mdpi.com.

Mechanism of Action Research of Pyrazoxone in Biological Systems

Elucidation of Molecular Target Interactions and Binding Dynamics

The primary molecular target of Pyrazoxone, consistent with other organophosphorus compounds, is the enzyme acetylcholinesterase (AChE; EC 3.1.1.7) nih.govinteresjournals.org. Acetylcholinesterase is a crucial enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in cholinergic synapses, thereby terminating nerve impulses nih.govwikipedia.org.

The binding of organophosphates, including this compound, to AChE is characterized by the phosphorylation of a serine residue in the enzyme's active site nih.gov. This phosphorylation forms a stable covalent bond, rendering the enzyme inactive. Unlike the rapid and reversible hydrolysis of acetylcholine, the interaction with organophosphates leads to a highly stable, often irreversible, inhibition of AChE. This irreversible binding prevents the enzyme from breaking down acetylcholine, leading to its accumulation in the synaptic cleft nih.govnih.gov.

Biochemical Pathway Analysis of this compound-Induced Cellular Responses

The inhibition of acetylcholinesterase by this compound leads to a significant disruption of the cholinergic signaling pathway. The accumulation of acetylcholine in the synaptic space results in the overstimulation of both muscarinic and nicotinic acetylcholine receptors wikipedia.orgnih.gov. This sustained activation of cholinergic receptors leads to a cascade of cellular responses, particularly in the nervous system.

In insects, this overstimulation manifests as continuous nerve impulse transmission, leading to hyperexcitation of nerves and muscles, tremors, paralysis, and ultimately death wikipedia.orgresearchgate.net. In affected organisms, this biochemical perturbation overwhelms normal physiological functions regulated by the cholinergic system.

Enzymatic Inhibition and Activation Profiles Associated with this compound Activity

This compound's activity is predominantly characterized by its potent inhibition of acetylcholinesterase. This inhibition is a key enzymatic profile defining its mechanism as an organophosphate. While the primary target is AChE, other esterases, such as butyrylcholinesterase (BChE), may also be inhibited, though often with varying affinities nih.gov. The consequence of this inhibition is a drastic reduction in the enzymatic breakdown of acetylcholine, leading to its functional excess.

The inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50) for this compound against AChE would quantify its potency, though specific values for this compound were not directly found in the provided search results. However, studies on other organophosphates like paraoxon (B1678428) (PubChem CID: 9395) demonstrate their high potency as AChE inhibitors nih.govdrugbank.com.

Signal Transduction Cascade Perturbations by this compound

The excessive accumulation of acetylcholine due to this compound's inhibition of AChE directly perturbs downstream signal transduction cascades. The continuous binding of acetylcholine to its receptors (both nicotinic and muscarinic) results in prolonged activation of their respective signaling pathways.

Nicotinic Receptors: Activation of nicotinic receptors, which are ligand-gated ion channels, leads to sustained depolarization of postsynaptic membranes, causing uncontrolled muscle contractions and nerve firing wikipedia.org.

Muscarinic Receptors: Activation of muscarinic receptors, which are G-protein coupled receptors, can trigger various intracellular signaling pathways involving secondary messengers like cyclic AMP (cAMP) and inositol (B14025) triphosphate (IP3)/diacylglycerol (DAG). The prolonged stimulation of these pathways can lead to dysregulation of numerous cellular processes, including glandular secretions, heart rate, and smooth muscle contraction nih.gov.

These perturbations in signal transduction cascades are directly responsible for the toxicological effects observed in organisms exposed to this compound.

Comparative Mechanistic Studies with Related Pyrazolone-Based Agrochemicals

This compound belongs to the broader class of pyrazolone (B3327878) derivatives. While this compound functions as an organophosphate by inhibiting acetylcholinesterase, other pyrazolone-based agrochemicals can exhibit diverse mechanisms of action, targeting different biological pathways.

For instance, some pyrazole (B372694) or pyrazolone derivatives are known to act as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD; EC 1.13.11.27), an enzyme crucial for plant growth, leading to herbicidal activity. Examples of HPPD-inhibiting herbicides include pyrazoxyfen.

Another class of pyrazole-containing insecticides, such as fipronil (B1672679) (PubChem CID: 3352), operates by blocking ligand-gated ion channels, specifically the gamma-aminobutyric acid (GABA) gated chloride channels (GABAA receptors), in the insect central nervous system wikipedia.org. This mechanism is distinct from cholinesterase inhibition, as it prevents the influx of chloride ions, leading to hyperexcitation of neurons wikipedia.org.

The table below summarizes the distinct mechanisms of this compound and other related pyrazolone-based agrochemicals.

Compound Class / ExamplePrimary Molecular TargetMechanism of ActionBiological Effect
This compound (Organophosphate)Acetylcholinesterase (AChE)Irreversible phosphorylation and inhibition of AChE, leading to acetylcholine accumulation.Overstimulation of cholinergic nervous system, paralysis, death (in pests).
Fipronil (Phenylpyrazole)GABAA and GluCl receptorsBlocking of chloride channels, leading to neuronal hyperexcitation.Disruption of insect central nervous system, paralysis, death (in pests).
Pyrazolone-based HPPD Inhibitors (e.g., Pyrazoxyfen)4-Hydroxyphenylpyruvate dioxygenase (HPPD)Inhibition of HPPD, disrupting plastoquinone (B1678516) and tocopherol biosynthesis.Bleaching and death in plants (herbicidal effect).

This comparative analysis highlights that while the pyrazolone scaffold is present in various agrochemicals, the specific chemical modifications dictate their distinct molecular targets and resultant biological effects.

Pyrazoxone in Plant Science and Herbicide Resistance Research

Pyrazoxone Interactions with Plant Metabolic Pathways

This compound, as a PPO inhibitor, disrupts the tetrapyrrole biosynthesis pathway in plants, which is essential for the production of chlorophyll (B73375) and heme wikipedia.org. This disruption leads to a cascade of events that severely impair plant physiological functions.

Alterations in Primary Plant Metabolism (e.g., carbon, nitrogen assimilation)

The primary mode of action of PPO inhibitors, including this compound, involves the accumulation of protoporphyrin IX (Proto IX) in the cytoplasm wikipedia.org. Proto IX is a precursor to chlorophyll and heme wikipedia.org. When PPO is inhibited, Proto IX overflows into the cytoplasm and is then oxidized to singlet oxygen in the presence of sunlight wikipedia.org. This oxidative stress significantly damages cellular components, including those involved in primary metabolism.

While specific detailed studies on this compound's direct impact on carbon and nitrogen assimilation are limited in the provided search results, the general effects of PPO inhibition suggest indirect but profound alterations. Photosynthesis, the central process for carbon assimilation, is severely compromised due to the loss of chlorophyll and damage to cell membranes caused by oxidative stress wikipedia.org. The disruption of photosynthetic activity would consequently affect the plant's ability to fix carbon dioxide and produce carbohydrates frontiersin.org. Similarly, nitrogen assimilation, which is tightly linked to carbon metabolism and energy supply (ATP and NADPH) from photosynthesis, would also be negatively impacted nih.govwikipedia.orgnih.govallen.in. Plants require a coordinated balance between carbon and nitrogen assimilation for optimal growth and survival nih.govnih.gov.

Secondary Metabolite Pathway Responses to this compound Exposure

Plants respond to various stresses, including herbicide exposure, by altering their secondary metabolite pathways tue.nlresearchgate.netbenthamscience.com. Secondary metabolites serve diverse roles, such as defense against pathogens, herbivores, and abiotic stresses researchgate.netbenthamscience.com. Pesticides, including herbicides, can influence the levels of secondary metabolites like flavonoids, hydroxycinnamic acids, anthocyanins, and terpenoids, either through non-specific mechanisms or by interfering with key biosynthesis steps tue.nl.

Although direct research findings detailing this compound's specific effects on plant secondary metabolite pathways were not explicitly found, it is plausible that its action as a PPO inhibitor, leading to cellular oxidative stress, would trigger general stress responses in plants. These responses often involve the upregulation or downregulation of various secondary metabolite pathways as part of the plant's defense mechanisms wikipedia.orgresearchgate.netnih.gov. For instance, plants may increase the production of antioxidant secondary metabolites to counteract the reactive oxygen species generated by PPO inhibition benthamscience.com.

Transport and Accumulation Dynamics of this compound within Plant Tissues

The transport and accumulation dynamics of a chemical compound within plant tissues are influenced by its physicochemical properties, such as its octanol-water partition coefficient (logKow), molecular weight, and water solubility nih.gov. Compounds with a logKow ranging from 1 to 3 tend to be translocated to the aboveground parts of the plant after root uptake nih.gov. Plant uptake can occur through roots or shoots, and translocation can happen via apoplastic or symplastic pathways researchgate.netnih.govscholars.direct.

Specific data on the transport and accumulation dynamics of this compound itself were not detailed in the provided search results. However, as a herbicide, it is designed to be absorbed and translocated within the plant to reach its target site, the PPO enzyme, which is present in both plastids and mitochondria wikipedia.orgmdpi.com. Root uptake and subsequent translocation through the xylem are common pathways for systemic herbicides nih.gov. Factors like cell wall composition, stomatal aperture, and transpiration rates can influence the internalization and movement of substances within plants nih.govscholars.direct.

Biotransformation and Metabolite Profiling of this compound in Plants

Biotransformation, or metabolism, in plants involves a series of biochemical reactions that alter xenobiotics, such as herbicides, into more water-soluble forms for detoxification and excretion allen.innih.govmdpi.com. These processes typically involve Phase I reactions (e.g., oxidation, reduction, hydrolysis, often catalyzed by cytochrome P450 monooxygenases) and Phase II reactions (conjugation reactions, where the compound or its Phase I metabolite is linked to endogenous molecules like glutathione (B108866) or sugars) allen.inscholars.directmdpi.com.

While the search results provide a general overview of biotransformation processes in plants and for xenobiotics allen.innih.govscholars.directmdpi.com, specific details or metabolite profiles for this compound in plants were not found. It is expected that this compound, like other herbicides, would undergo biotransformation within plant tissues, potentially involving cytochrome P450 enzymes and conjugation reactions, to render it less toxic or facilitate its sequestration and degradation scholars.direct.

Mechanisms of Herbicide Resistance to this compound

Resistance to herbicides, including this compound, can evolve through various mechanisms, broadly categorized into target-site resistance (TSR) and non-target-site resistance (NTSR) nih.gov. Given that this compound is a PPO inhibitor, resistance mechanisms often involve alterations to the PPO enzyme itself.

Target-Site Resistance (TSR) Mechanisms (e.g., point mutations, altered expression)

Target-site resistance (TSR) involves genetic changes in the gene encoding the herbicide's protein target, which can affect the herbicide's binding affinity or the enzyme's activity nih.govnih.gov. For PPO inhibitors like this compound, several TSR mechanisms have been identified in weed species, primarily involving mutations in the PPX genes that encode the PPO enzyme wikipedia.orgmdpi.com.

A notable mechanism of PPO inhibitor resistance is the deletion of a glycine (B1666218) residue at site 210 (Gly210) of the PPO enzyme wikipedia.orgmdpi.com. This deletion has been confirmed to confer resistance to PPO inhibitors in problematic weed species such as Amaranthus tuberculatus and Amaranthus palmeri wikipedia.orgmdpi.com. Molecular dynamics simulations suggest that this Gly210 deletion can significantly enlarge the active site cavity of the PPO enzyme, thereby reducing the binding efficacy of PPO inhibitors without severely compromising the enzyme's physiological function.

In addition to deletions, point mutations in the PPX genes have also been reported to confer resistance to PPO inhibitors. These include:

PPX2 gene mutations: Arg-128-Leu, Arg-128-Gly/Met, and Gly-399-Ala wikipedia.org.

PPX1 gene mutations: Ala-212-Thr wikipedia.org.

These mutations alter the structure of the PPO enzyme, leading to reduced sensitivity to the herbicide nih.gov. The emergence of such target-site mutations allows resistant plants to maintain PPO activity even in the presence of this compound, enabling them to survive and reproduce. The evolution of PPO inhibitor resistance, while slower than for some other herbicide classes, is a significant concern, particularly in Amaranthus species nih.govwikipedia.org.

Table 1: Key Target-Site Resistance (TSR) Mechanisms to PPO Inhibitors (including this compound)

Mechanism TypeSpecific Mutation/AlterationGene/Enzyme AffectedWeed Species ReportedEffect on Herbicide Binding/Enzyme ActivitySource
DeletionGlycine deletion at site 210PPX2L (PPO enzyme)Amaranthus tuberculatus, A. palmeriEnlarges active site, reduces inhibitor binding wikipedia.orgmdpi.com
Point MutationArg-128-LeuPPX2Various weed speciesConfers resistance to PPO inhibitors wikipedia.org
Point MutationArg-128-Gly/MetPPX2Various weed speciesConfers resistance to PPO inhibitors wikipedia.org
Point MutationGly-399-AlaPPX2Various weed speciesConfers resistance to PPO inhibitors wikipedia.org
Point MutationAla-212-ThrPPX1Various weed speciesConfers resistance to PPO inhibitors wikipedia.org

Genetic and Molecular Basis of Herbicide Resistance Evolution

The evolution of herbicide resistance in plants is driven by genetic changes that allow individuals to survive and reproduce despite herbicide exposure unl.edualberta.ca. These genetic bases can be broadly categorized:

Target-Site Resistance (TSR): Involves mutations in the gene encoding the herbicide's target protein, leading to an altered protein that the herbicide can no longer bind to effectively hracglobal.comgrowiwm.orgmdpi.comnih.gov. Gene amplification, where multiple copies of the target gene are produced, can also lead to TSR by overwhelming the herbicide's binding capacity nih.gov.

Non-Target-Site Resistance (NTSR): Often polygenic, involving multiple genes that contribute to mechanisms like enhanced metabolism or altered transport nih.gov. The molecular basis of metabolic resistance frequently involves the overexpression or modification of genes encoding detoxification enzymes such as P450s and GSTs hracglobal.complos.org.

The genetic and molecular underpinnings of herbicide resistance evolution are well-studied for many commercial herbicides researchgate.netajol.infouva.nlnih.govwisc.educimmyt.orgjournalijpss.comnih.govmdpi.comunl.edu. However, specific genetic or molecular studies detailing the evolution of resistance to this compound in plant populations are not available in the provided search results.

Population Dynamics and Dispersal of this compound-Resistant Biotypes

The population dynamics of herbicide-resistant weed biotypes are influenced by the frequency of resistance alleles, selection pressure, and various ecological factors alberta.cafrontiersin.org. Repeated application of herbicides creates strong selection pressure, favoring the survival and reproduction of resistant individuals, leading to an increase in their frequency within the weed population and the soil seed bank unl.edualberta.cafrontiersin.orgnih.govresearchgate.net.

Dispersal: Resistant biotypes can disperse through various means, including wind, water, agricultural machinery, and contaminated crop seeds pomais.comunl.edunih.gov. This dispersal can lead to the spread of resistance to new fields and regions, even in the absence of direct herbicide selection pressure in those areas pomais.comnih.govmdpi.com.

While these principles govern the evolution and spread of herbicide resistance generally, specific research or data tables on the population dynamics and dispersal patterns of this compound-resistant biotypes are not documented in the available literature.

Physiological and Morphological Responses of Susceptible and Resistant Plant Populations to this compound

Plants exhibit a range of physiological and morphological responses to herbicide exposure, which can differ significantly between susceptible and resistant populations.

Physiological Responses: Susceptible plants typically show signs of stress, such as inhibited growth, reduced photosynthetic efficiency, and cellular damage, due to the herbicide's mode of action researchgate.netunirioja.es. Resistant plants, by contrast, may exhibit minimal or no such symptoms due to their resistance mechanisms, maintaining normal metabolic functions uliege.befrontiersin.org.

Morphological Responses: Herbicide exposure can induce morphological changes in susceptible plants, including stunted growth, chlorosis, necrosis, and altered root or shoot development researchgate.netunirioja.esfrontiersin.orgfrontiersin.org. Resistant plants, however, often maintain their typical morphology, indicating successful detoxification or evasion of the herbicide's effects researchgate.netfrontiersin.org.

Specific studies detailing the physiological and morphological responses of susceptible and resistant plant populations to this compound are not found in the provided search results. Research in this area is crucial for understanding the impact of herbicide resistance on weed fitness and competitive ability.

Ecological and Evolutionary Pressures Driving this compound Resistance Development

The development of herbicide resistance is a classic example of evolution in action, driven by strong ecological and evolutionary pressures imposed by agricultural practices unl.educimmyt.orgresearchgate.net.

Selection Pressure: The most significant pressure is the repeated and continuous use of herbicides with the same mode of action, which intensely selects for naturally occurring resistant individuals within a weed population nih.govunl.edualberta.camdpi.com.

Agricultural Practices: Monoculture, reduced tillage, and lack of diverse weed management strategies can exacerbate selection pressure plos.orgunl.eduawsjournal.org. The size and genetic diversity of the weed seed bank also play a role, as a larger, more diverse seed bank can provide a greater reservoir of resistance alleles alberta.ca.

Fitness Costs: In some cases, herbicide resistance can come with a fitness cost, meaning resistant biotypes may be less competitive than susceptible ones in the absence of herbicide pressure alberta.caunl.eduresearchgate.net. However, many resistant biotypes show no significant fitness penalty, allowing them to persist and spread even without herbicide application alberta.caresearchgate.net.

While these ecological and evolutionary principles apply to the development of resistance to any herbicide, specific research on these pressures in relation to this compound resistance development is not documented in the provided information.

Factors Influencing this compound Efficacy in Various Agricultural Systems

The efficacy of herbicides in agricultural systems is influenced by a multitude of factors, encompassing environmental conditions, soil properties, and application methods.

Soil Properties: Soil type, organic matter content, and clay content can significantly affect herbicide efficacy by influencing herbicide adsorption, degradation, and availability to germinating weeds 4farmers.com.aufao.org. For example, higher organic matter and clay content may require higher herbicide doses for effective control.

Environmental Conditions: Factors such as rainfall, temperature, and soil moisture can impact herbicide performance 4farmers.com.aufao.orgplos.org. Adequate rainfall after application is often crucial for the uptake of soil-applied pre-emergent herbicides by germinating weeds 4farmers.com.au.

Application Methods: Evenness of application, incorporation methods, and the presence of crop residue can influence how much herbicide reaches the soil and weed seeds 4farmers.com.aufao.org. Crop residue, for instance, can intercept herbicides, reducing their efficacy.

Weed Biology and Population Characteristics: The weed species present, their growth stage, and the presence of resistant biotypes significantly influence herbicide efficacy alberta.caunl.edu.

It is important to clarify that while these factors are universally relevant to herbicide efficacy in agricultural systems, specific studies detailing their influence on this compound efficacy are not found in the provided search results. Much of the available information on these factors in the context of soil-applied pre-emergent herbicides pertains to compounds like Pyroxasulfone 4farmers.com.aufao.org.

Structure Activity Relationship Sar Studies of Pyrazoxone and Analogs

Design Principles for Pyrazolone-Containing Compounds in Agrochemical Development

The pyrazolone (B3327878) core, a five-membered lactam ring containing two nitrogen atoms and a ketonic group, serves as a crucial building block in the design of various agrochemicals researchgate.net. Its structural versatility allows for significant modification at different positions (e.g., 1, 3, 4, and 5 positions of the pyrazole (B372694) ring), which can profoundly impact the compound's chemical and biological properties ijrpr.comacs.org. These modifications are guided by principles aimed at enhancing efficacy, selectivity, and environmental compatibility.

Key design principles for pyrazolone-containing agrochemicals include:

Scaffold Functionalization : Introducing diverse functional groups onto the pyrazolone ring to modulate physicochemical properties such as lipophilicity (e.g., XLogP3 of Pyrazoxone is 1.1 nih.gov), solubility, and metabolic stability. This enables fine-tuning of absorption, translocation, and persistence within target organisms and the environment ijrpr.comacs.org.

Bioisosteric Replacement : Substituting atoms or groups with others that possess similar electronic or steric properties can lead to compounds with improved activity, reduced toxicity, or altered metabolic pathways nih.gov.

Active Substructure Splicing : Combining the pyrazolone core with other known active substructures (e.g., 1,3,4-oxadiazole (B1194373) or sulfonamide groups) to create novel compounds with synergistic effects or broader spectrum activity acs.org.

Target Specificity : Designing compounds that selectively interact with a specific biochemical target in the pest or weed, thereby minimizing off-target effects on non-target organisms ijrpr.com. For instance, herbicides are designed to disrupt essential plant physiological processes like photosynthesis, amino acid synthesis, or cell division researchgate.netk-state.edualberta.cawssa.net.

This compound, as an organophosphate, suggests an interaction with enzymes like acetylcholinesterase, a common target for organophosphate insecticides nih.govniphm.gov.inresearchgate.net. The presence of the diethyl phosphate (B84403) group attached to the pyrazole ring is central to its activity as an agrochemical.

Computational Approaches for Predicting this compound-Target Interactions

Computational methods play a pivotal role in predicting and understanding the interactions between chemical compounds, including pyrazolone derivatives, and their biological targets. These approaches accelerate the discovery process by providing insights into binding mechanisms and guiding the design of more effective compounds drugdiscoverynews.comresearchgate.netswri.org.

Common computational approaches include:

Molecular Docking : This technique predicts the preferred orientation of a ligand (like this compound) within a binding site of a target protein and estimates the binding affinity nih.govresearchgate.netswri.org. By simulating the interaction, researchers can identify key residues involved in binding and assess the complementarity between the ligand and the target drugdiscoverynews.comswri.org. For pyrazolone-based agrochemicals, molecular docking can help elucidate how different substituents on the pyrazolone ring influence binding to enzymes crucial for plant or insect physiology.

Molecular Dynamics (MD) Simulations : MD simulations provide a time-dependent view of the ligand-target complex, allowing for the study of dynamic interactions, conformational changes, and the stability of the bound state drugdiscoverynews.com. This can reveal transient interactions and the flexibility of the binding site, which are critical for understanding the true binding mechanism.

Target Interaction Profile Fingerprints (TIPFs) : These methods evaluate drug similarity based on known target interactions, helping to discover new targets for existing molecules or predict activity against known targets for new compounds nih.gov.

While specific computational studies on this compound are not detailed, these methods are broadly applied to pyrazolone derivatives to predict their interactions with various enzyme targets, such as acetyl-CoA carboxylase (ACCase) inhibitors or acetolactate synthase (ALS) inhibitors, which are common targets for pyrazolone-based herbicides wssa.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Activity

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity nih.govnih.govnih.gov. This approach is particularly valuable in optimizing lead compounds and predicting the activity of new, unsynthesized analogs.

For pyrazolone-containing compounds, QSAR studies typically involve:

Descriptor Calculation : Various molecular descriptors (e.g., electronic parameters, steric parameters, lipophilicity, topological indices) are computed for each compound in a dataset nih.govnih.govnih.gov.

Statistical Modeling : Statistical methods such as multiple linear regression (MLR), partial least squares (PLS) regression, or artificial neural networks (ANN) are used to build models that correlate these descriptors with observed biological activity (e.g., herbicidal potency, enzyme inhibition) nih.govnih.govresearchgate.net.

Model Validation : QSAR models are rigorously validated using techniques like leave-one-out cross-validation and external test sets to ensure their predictive power and robustness nih.govnih.govresearchgate.net.

Ligand-Based and Structure-Based Drug Design Methodologies for this compound Analogs

Both ligand-based drug design (LBDD) and structure-based drug design (SBDD) are crucial methodologies employed in the rational design and optimization of this compound analogs and other pyrazolone-containing agrochemicals.

Ligand-Based Drug Design (LBDD) : LBDD is utilized when the 3D structure of the biological target is unknown mdpi.comgardp.orgnih.gov. It relies on the knowledge of existing active ligands to infer the structural and physicochemical properties essential for biological activity biosolveit.degardp.org. For pyrazolone analogs, LBDD involves:

Pharmacophore Modeling : Identifying the essential 3D features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) common to a set of active pyrazolone compounds that are necessary for their binding to the target mdpi.comnih.govnih.gov.

Molecular Similarity Approaches : Comparing the chemical structures of known active pyrazolone compounds to identify similar molecules that are likely to possess similar activity mdpi.combiosolveit.de.

3D QSAR : Extending QSAR to three dimensions, correlating the 3D structural features of ligands with their activity, which can be particularly useful for conformationally flexible molecules nih.govnih.gov.

Structure-Based Drug Design (SBDD) : SBDD, conversely, leverages the 3D structure of the biological target (e.g., a plant enzyme or insect acetylcholinesterase) to design new compounds that precisely fit into the binding site with optimal affinity and specificity drugdiscoverynews.comresearchgate.netswri.org. For pyrazolone analogs, SBDD involves:

Target Identification and Structure Determination : Identifying the specific protein target (e.g., an enzyme involved in a critical plant pathway) and determining its 3D structure through experimental methods like X-ray crystallography or cryo-electron microscopy (Cryo-EM), or computational methods like protein structure prediction drugdiscoverynews.comswri.org.

Virtual Screening : Docking large libraries of compounds (including pyrazolone derivatives) into the target's binding site to identify potential binders drugdiscoverynews.comswri.org.

Lead Optimization : Iteratively modifying existing lead compounds (e.g., this compound) based on their predicted interactions with the target to improve binding affinity, selectivity, and other pharmacological properties drugdiscoverynews.comswri.org. This includes strategies like scaffold hopping and analog hunting to discover novel chemical entities biosolveit.de.

Spectroscopic and Crystallographic Insights into this compound-Biomolecule Interactions

Experimental techniques are indispensable for validating computational predictions and providing direct evidence of this compound's or its analogs' interactions with biomolecules.

X-ray Crystallography : This technique provides high-resolution 3D structures of protein-ligand complexes, revealing the precise binding mode of a compound within its target's active site swri.orgunl.edu. Crystallographic studies on pyrazolone-containing agrochemicals bound to their targets would offer critical insights into the specific hydrogen bonds, hydrophobic interactions, and other forces stabilizing the complex. This information is invaluable for rational design efforts.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for studying biomolecular interactions in solution unl.edu. Techniques such as ligand-observed NMR (e.g., chemical shift perturbations in 15N-HSQC spectra) can identify binding sites, characterize binding affinities, and detect conformational changes upon ligand binding unl.edu. For this compound, NMR could be used to probe its interaction with target enzymes, providing dynamic information that crystallography might not capture.

Fluorescence Spectroscopy : This method can monitor real-time molecular interactions by detecting changes in fluorescence properties (e.g., intensity, anisotropy) upon ligand binding nih.gov. It is sensitive and can be used to determine binding constants and kinetics.

Isothermal Titration Calorimetry (ITC) : ITC measures the heat changes associated with binding events, providing thermodynamic parameters (binding affinity, enthalpy, entropy) that characterize the interaction between a ligand and a biomolecule unl.edu.

While specific spectroscopic or crystallographic data for this compound-biomolecule interactions are not detailed in the provided search results, these techniques are routinely applied to pyrazolone derivatives in agrochemical research to gain a deeper understanding of their molecular mechanisms of action.

Based on a comprehensive search for "this compound" in conjunction with the specified analytical methodologies, no scientific literature or data corresponding to a compound with this exact name could be found. The search results frequently yielded information on similarly named but chemically distinct compounds such as Pyridoxine, Pyrazinamide, and Naloxone.

Therefore, it is not possible to generate the requested article focusing solely on "this compound" as no research findings are available for this specific compound under that name. Creating content for the provided outline would require fabricating information, which would violate the core principles of accuracy and reliance on factual data.

Advanced Analytical Methodologies for Pyrazoxone Research

Mass Spectrometry (MS) Applications in Pyrazoxone Characterization

Quantitative Mass Spectrometry (e.g., SRM, MRM) for Trace Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier technique for the trace analysis of this compound. Operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode, this method offers unparalleled sensitivity and selectivity. The principle of MRM involves the specific selection of a precursor ion (typically the protonated molecule, [M+H]⁺) in the first quadrupole, its fragmentation in the collision cell, and the selection of a specific, characteristic product ion in the third quadrupole. This specific "transition" acts as a unique mass spectrometric fingerprint for the analyte, minimizing interference from matrix components.

For the analysis of this compound (Molecular Weight: 234.19 g/mol , Formula: C₈H₁₅N₂O₄P), specific precursor-to-product ion transitions are monitored. While optimal transitions are instrument-dependent and require empirical determination, a common approach for organophosphate pesticides involves monitoring the fragmentation of the protonated molecule. Laboratories conducting multi-residue pesticide analysis by LC-MS/MS have established methods that include this compound, often achieving reporting limits (RL) or limits of quantification (LOQ) in the range of 0.005 to 0.01 mg/kg in various food and environmental matrices.

The selection of appropriate quantifier and qualifier ions is essential for confident identification and quantification. The quantifier ion is typically the most abundant and stable product ion, used for calculating the concentration, while the qualifier ion serves as a confirmation of the analyte's identity. The ratio between these two ions must remain constant across standards and samples.

Table 1: Illustrative MRM Parameters for this compound Analysis Note: These values are hypothetical examples and require experimental optimization.

Analyte Precursor Ion (m/z) Product Ion (m/z) - Quantifier Collision Energy (eV) - Quantifier Product Ion (m/z) - Qualifier Collision Energy (eV) - Qualifier

Ionization Techniques and Advances in this compound Analysis

The efficiency of LC-MS/MS analysis is highly dependent on the ionization technique used to convert the neutral this compound molecule into a charged ion in the gas phase. The two most common techniques for pesticide analysis are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar to moderately polar compounds. It is widely used in pesticide residue analysis and is generally effective for organophosphates like this compound, typically forming the protonated molecule [M+H]⁺ in positive ion mode.

Atmospheric Pressure Chemical Ionization (APCI) is often complementary to ESI and is particularly effective for less polar and thermally stable compounds. Research has shown that for certain pesticide classes, including those containing pyrazole (B372694) rings, APCI can provide superior ionization efficiency and sensitivity compared to ESI. Given this compound's pyrazole moiety, APCI represents a valuable alternative or complementary ionization source to ensure robust detection.

Advances in ionization technology, such as heated ESI (H-ESI) probes, can improve desolvation and enhance signal intensity. Furthermore, the development of ambient ionization techniques, like Direct Analysis in Real Time (DART), offers the potential for rapid, high-throughput screening of samples with minimal preparation, though they may not achieve the same quantitative performance as traditional LC-MS/MS methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of chemical compounds, including this compound. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment of each atom, allowing for the unambiguous determination of the molecular structure.

¹H NMR (Proton NMR) provides information on the number of different types of protons, their electronic environments (chemical shift, δ), and their proximity to other protons (spin-spin coupling, J). The spectrum of this compound would be expected to show distinct signals for the methyl and ethyl groups of the phosphate (B84403) ester and the protons on the pyrazole ring.

¹³C NMR (Carbon-13 NMR) reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments. This technique is crucial for confirming the carbon skeleton of the molecule.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between protons and carbons, confirming the precise assembly of the molecule's fragments. The data obtained from these experiments, including chemical shifts and coupling constants, serve as a definitive reference for the structural confirmation of synthesized this compound standards and the identification of its transformation products.

Electrochemical and Biosensor Development for this compound Detection

While chromatographic methods are the gold standard for laboratory analysis, there is a growing interest in the development of rapid, portable, and cost-effective sensors for on-site screening of pesticides like this compound. Electrochemical sensors and biosensors are promising platforms for this purpose.

Electrochemical sensors operate by measuring the electrical response (e.g., current or potential) resulting from the oxidation or reduction of the target analyte at an electrode surface. For this compound, this could involve its direct electrochemical oxidation or, more commonly, an indirect detection mechanism. A widely explored approach for organophosphate pesticides is the inhibition of the enzyme acetylcholinesterase (AChE). The sensor measures the activity of immobilized AChE, which is inhibited in the presence of organophosphates. The degree of inhibition correlates with the pesticide concentration.

Biosensors utilize a biological recognition element (e.g., enzyme, antibody, or aptamer) coupled to a transducer to generate a signal.

Enzyme-based biosensors: As mentioned, AChE is the most common enzyme used for detecting organophosphate pesticides.

Immunosensors: These sensors use antibodies that specifically bind to this compound. The binding event is then converted into a measurable signal (e.g., optical, piezoelectric, or electrochemical).

Aptasensors: These employ aptamers, which are short, single-stranded DNA or RNA molecules, that can be selected to bind to specific targets like this compound with high affinity and specificity.

The development of novel nanomaterials, such as gold nanoparticles, carbon nanotubes, and graphene, plays a crucial role in modern sensor design by enhancing the sensitivity, stability, and immobilization capacity of the sensing platform.

Sample Preparation and Extraction Methodologies for Diverse Environmental and Biological Matrices

Effective sample preparation is a critical step to isolate this compound from complex matrices such as soil, water, food, and biological tissues, and to remove interfering compounds before instrumental analysis.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely adopted method for multi-residue pesticide analysis in food and agricultural products. The procedure typically involves an initial extraction with acetonitrile, followed by a partitioning step induced by the addition of salts (e.g., magnesium sulfate, sodium chloride). A subsequent cleanup step, known as dispersive solid-phase extraction (dSPE), uses a small amount of sorbent (e.g., primary secondary amine (PSA) to remove organic acids and sugars; C18 to remove non-polar interferences) to clean the extract.

Solid-Phase Extraction (SPE): SPE is a versatile and widely used technique for extracting and concentrating analytes from liquid samples, particularly water. For this compound, a reversed-phase sorbent (e.g., C18) would likely be effective. The process involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the retained analyte with a small volume of an organic solvent. Recent research has explored novel sorbents, such as multi-walled carbon nanotubes, for the efficient extraction of pyrazole-based pesticides from environmental water samples.

The choice of the specific extraction method and sorbents depends heavily on the physicochemical properties of the matrix and the analyte. Method validation, including recovery studies and matrix effect evaluation, is essential to ensure the accuracy and reliability of the analytical results for this compound in any given sample type.

Insufficient Data Available for Environmental Fate and Ecological Impact of this compound

A comprehensive review of publicly available scientific literature and environmental data reveals a significant lack of information regarding the environmental fate and ecological impact of the chemical compound this compound. Despite extensive searches for research on its degradation, mobility, and distribution, no specific studies or detailed data sets could be located.

Efforts to gather information on the environmental degradation pathways of this compound, including photodegradation in aquatic and terrestrial environments, microbial degradation in soil and water, and abiotic degradation mechanisms such as hydrolysis and oxidation, did not yield any relevant research findings. Similarly, there is a notable absence of studies concerning the metabolites of this compound that may be formed under various environmental conditions.

Furthermore, research into the mobility and distribution of this compound in different environmental compartments appears to be unavailable. No data could be found from soil adsorption, desorption, or leaching studies, which are crucial for understanding its potential to move through the soil profile and contaminate groundwater. Likewise, information on its transport in aquatic systems and its partitioning between water and sediment is not present in the accessible scientific domain.

While the compound is listed in the analytical capabilities of some commercial laboratories, indicating its recognition as a chemical substance, the scientific research necessary to detail its environmental behavior and ecological impact as per the requested outline is not publicly available. Consequently, a thorough and scientifically accurate article on the "Environmental Fate and Ecological Impact Research of this compound" cannot be generated at this time.

Environmental Fate and Ecological Impact Research of Pyrazoxone

Mobility and Distribution of Pyrazoxone in Environmental Compartments

Volatilization and Atmospheric Transport Modeling

Specific studies modeling the volatilization and atmospheric transport of this compound were not found.

Generally, research in this area aims to predict the emission of a pesticide from treated soil or plant surfaces into the atmosphere and its subsequent movement. nih.gov This process is critical for assessing environmental exposure and the potential for long-distance transport. mdpi.com

Modeling Approaches: Mechanistic models are often developed to predict hourly volatilization emissions under various environmental conditions. nih.gov These models typically require inputs such as:

Pesticide Properties: Vapor pressure, solubility, molecular weight, and Henry's law constant. mdpi.com

Soil and Environmental Conditions: Soil type, moisture content, temperature, organic matter content, air humidity, and wind speed. mdpi.comnih.gov

Application Method: Whether the pesticide is surface-applied or incorporated into the soil. nih.gov

Models like the Volt'Air model, for example, have been used for other pesticides to describe the diurnal cycle of volatilization, which can decrease significantly as the soil surface dries. nih.gov Atmospheric chemistry transport models (CTMs) can then be used to simulate the production, transport, and removal of airborne compounds on a larger scale. copernicus.org Without empirical data on the physicochemical properties of this compound, it is not possible to model its potential for volatilization and atmospheric transport.

Ecological Impact Assessments in Agroecosystems and Natural Environments

No specific ecological impact assessments for this compound in agroecosystems or natural environments were identified. The following sections describe the types of assessments that are typically conducted for pesticides.

Effects on Non-Target Terrestrial Organisms (e.g., soil invertebrates, beneficial arthropods)

Direct research on the effects of this compound on non-target terrestrial organisms could not be located.

The assessment of a pesticide's impact on these organisms is crucial because they perform vital ecosystem services, including pollination, pest control, and nutrient cycling. nih.govfrontiersin.org Research typically investigates both lethal and sublethal effects. researchgate.net

Soil Invertebrates: Organisms such as earthworms, mites, and Collembola are essential for soil health, contributing to decomposition and soil structure. frontiersin.orgnih.govnih.gov Ecotoxicological studies for pesticides often examine impacts on their reproduction, growth, enzyme activity, and DNA integrity, even at low concentrations. nih.gov Fungicides, for instance, can alter microbial-fungi communities, while some insecticides can be toxic to earthworms. researchgate.net

Beneficial Arthropods: This group includes predators (e.g., beetles), parasitoids (e.g., parasitic wasps), and pollinators (e.g., bees). nih.govfrontiersin.org Assessments evaluate pesticide-induced mortality and a range of sublethal effects, such as disruptions in foraging behavior, memory, learning, reproduction, and longevity. nih.govresearchgate.net

Due to the lack of data, no specific toxicity values or observed effects for this compound on these organisms can be reported.

Impacts on Aquatic Ecosystems and Organisms

No studies detailing the impacts of this compound on aquatic ecosystems and organisms were found.

Pesticides can enter aquatic environments through pathways like surface runoff, spray drift, and leaching, posing a risk to aquatic life. biointerfaceresearch.com Impact assessments focus on the direct and indirect effects on a range of organisms. biointerfaceresearch.com

Toxicity Testing: Standard ecotoxicological tests determine the acute and chronic toxicity of a substance to representative aquatic species, such as fish, invertebrates (e.g., Daphnia magna), and algae. whiterose.ac.uknih.gov Endpoints like the LC50 (lethal concentration for 50% of test organisms) and EC50 (effective concentration causing a response in 50% of organisms) are established. nih.gov

Bioaccumulation: The tendency of a chemical to accumulate in the tissues of organisms is also evaluated, as this can lead to biomagnification through the food web. icm.edu.pl

Ecosystem-Level Effects: Research may also consider broader impacts, such as changes in community structure, primary productivity, and the health of the food web. biointerfaceresearch.comwhiterose.ac.uk For example, the loss of sensitive invertebrates can lead to an increase in algal biomass due to reduced grazing pressure. biointerfaceresearch.com

Without specific research, the potential risk of this compound to aquatic life remains unknown.

Agri-Environmental Indicators for Evaluating this compound's Environmental Footprint

There is no information available to evaluate this compound's environmental footprint using agri-environmental indicators.

Agri-environmental indicators (AEIs) are tools used to assess and monitor the environmental performance of agricultural practices and the impacts of policies. mdpi.comekvi.lt Evaluating a specific pesticide like this compound would involve a range of indicators designed to quantify its potential impact.

Examples of relevant indicator types include:

Pesticide Use Indicators: These can be simple, like the total quantity of active ingredient used per hectare (QASI), or more complex, like the Treatment Frequency Index (TFI), which reflects the intensity of applications. mdpi.com

Risk-Based Indicators: Models like the Environmental Impact Quotient (EIQ) or the Pesticide Environmental Risk Indicator (PERI) combine use data with toxicity and environmental fate properties of the active ingredient to estimate risks to farmworkers, consumers, and various ecological components. mdpi.comorgprints.org

Life Cycle Assessment (LCA): This comprehensive method evaluates the environmental impacts associated with all stages of a product's life, from manufacturing to application and degradation, across categories like global warming potential, ecotoxicity, and eutrophication. mdpi.com

A data table for this compound's environmental footprint cannot be generated as the necessary underlying data on its use, fate, and toxicity are unavailable.

Long-Term Ecological Repercussions in Agricultural Landscapes

No research on the long-term ecological repercussions of this compound in agricultural landscapes could be found.

The long-term effects of pesticides are a significant environmental concern, as persistent chemicals can accumulate in soil and bioaccumulate in food webs. researchgate.net Assessing these repercussions involves studying impacts that manifest over extended periods.

Key areas of long-term research include:

Soil Health: Chronic exposure to pesticides can alter soil microbial communities, reducing populations of beneficial organisms and disrupting nutrient cycling, which can, in turn, affect soil fertility and resilience.

Biodiversity Loss: The persistent use of certain pesticides can lead to declines in non-target plant and arthropod communities. researchgate.net This can have cascading effects on the food web, impacting populations of birds and other wildlife that rely on these resources. researchgate.netresearchgate.net

The potential for this compound to cause such long-term repercussions is unknown.

Emerging Research Areas and Future Directions in Pyrazoxone Studies

Integrated Weed Management Strategies Incorporating Pyrazoxone Stewardship

Integrated Weed Management (IWM) is a multifaceted approach that combines various weed control methods to achieve effective and sustainable weed suppression. nih.gov The stewardship of this compound within IWM programs is crucial to prolonging its effectiveness and minimizing the development of resistance. Research in this area is focused on optimizing the use of this compound in conjunction with other control tactics.

A cornerstone of this compound stewardship is the diversification of herbicide modes of action. croplife.org.au Over-reliance on a single herbicide can lead to the rapid selection of resistant weed populations. croplife.org.au Therefore, IWM strategies incorporating this compound emphasize its use in rotation or combination with herbicides from different chemical families. This approach is designed to target a broader spectrum of weeds and reduce the selection pressure for resistance to any single mode of action. croplife.org.au

Current research is investigating the efficacy of this compound in various tank-mix and sequential application programs. For instance, studies are evaluating the synergistic or additive effects of combining this compound with other pre-emergent or post-emergent herbicides. The goal is to develop robust weed control programs that are effective against a wide range of weed species, including those that have already developed resistance to other herbicides.

Beyond chemical control, IWM for this compound also involves the integration of non-chemical methods. These can include:

Cultural Practices: Crop rotation is a key cultural practice that can disrupt weed life cycles and reduce the weed seed bank. nih.gov Planting competitive crop varieties and optimizing planting density can also help to suppress weed growth.

Mechanical Control: Tillage and cultivation can be used to control weeds before planting or between crop rows. While the adoption of no-till and reduced-tillage systems presents challenges for weed control, research is ongoing to find effective ways to integrate mechanical methods with the use of herbicides like this compound.

Cover Cropping: The use of cover crops can provide early-season weed suppression through competition and allelopathy. croplife.org.au Research is exploring the compatibility of different cover crop species with this compound application timings.

The following table provides an overview of IWM strategies that can be integrated with this compound use:

IWM StrategyDescriptionResearch Focus for this compound Stewardship
Herbicide Rotation Alternating the use of herbicides with different modes of action in successive growing seasons.Identifying effective rotational partners for this compound to manage a broad spectrum of weeds and delay resistance.
Tank-Mixing Applying two or more herbicides with different modes of action in a single application.Evaluating the compatibility and efficacy of this compound in tank-mixes with other herbicides for broad-spectrum weed control.
Crop Rotation Planting different crops in a planned sequence on the same field.Determining the optimal crop rotations to disrupt weed cycles and reduce reliance on this compound.
Mechanical Weed Control Using physical methods such as tillage, cultivation, and mowing to manage weeds.Investigating the integration of mechanical weed control with this compound applications in various tillage systems.
Cover Cropping Planting crops to cover the soil for various benefits, including weed suppression.Assessing the impact of cover crops on this compound efficacy and persistence in the soil.

The successful implementation of IWM strategies requires a thorough understanding of weed biology, herbicide characteristics, and cropping systems. Ongoing research and extension efforts are essential to provide farmers with the knowledge and tools they need to effectively incorporate this compound into sustainable and effective weed management programs.

Novel Approaches for Mitigating and Reversing Herbicide Resistance to this compound

The evolution of herbicide resistance in weed populations poses a significant threat to the long-term viability of chemical weed control. illinois.edu While this compound is a valuable tool, proactive strategies are needed to mitigate the development of resistance and, where possible, reverse it. Research in this area is exploring innovative approaches that go beyond traditional resistance management practices.

One of the key mechanisms of herbicide resistance is enhanced metabolism, where resistant plants can detoxify the herbicide before it reaches its target site. pesticidestewardship.org This process is often mediated by enzymes such as cytochrome P450 monooxygenases. nih.gov A promising area of research is the development of synergists that can inhibit these metabolic enzymes, thereby restoring the efficacy of the herbicide. While still in the early stages, this approach holds potential for overcoming metabolic resistance to this compound.

Another novel strategy involves the use of gene editing technologies, such as CRISPR/Cas9, to reverse resistance at the genetic level. nih.govadvancedsciencenews.comnih.gov In cases where resistance is conferred by a specific mutation in the target site of the herbicide, gene editing could potentially be used to revert the mutation back to its susceptible form. This is a complex and long-term research endeavor, but it represents a groundbreaking approach to herbicide resistance management.

In addition to these cutting-edge technologies, researchers are also investigating other novel strategies, including:

RNA Interference (RNAi): This technology involves the use of double-stranded RNA molecules to silence specific genes in the target weed. In the context of herbicide resistance, RNAi could be used to silence the genes responsible for resistance mechanisms, making the weed susceptible to the herbicide once again.

Development of Herbicide Safeners: Safeners are chemical agents that can protect crops from herbicide injury without affecting the herbicide's efficacy on weeds. Research into safeners for this compound could allow for its use in a wider range of crops and cropping systems, providing more options for herbicide rotation and resistance management.

The following table summarizes some of the novel approaches being investigated for mitigating and reversing herbicide resistance to this compound:

ApproachDescriptionPotential Application for this compound
Metabolic Inhibitors Compounds that block the activity of enzymes responsible for herbicide detoxification.Development of synergists to be co-applied with this compound to overcome metabolic resistance.
Gene Editing (CRISPR/Cas9) Technology for making precise changes to the DNA of an organism.Reversing target-site mutations that confer resistance to this compound. nih.govadvancedsciencenews.comnih.gov
RNA Interference (RNAi) A biological process in which RNA molecules inhibit gene expression.Silencing genes responsible for this compound resistance mechanisms in weeds.
Herbicide Safeners Chemicals that protect crops from herbicide injury.Expanding the use of this compound to more crops, facilitating more diverse herbicide rotations.
Precision Application Using technology to apply herbicides only where weeds are present.Reducing the selection pressure for this compound resistance by minimizing unnecessary applications.

The development and implementation of these novel approaches will require a multidisciplinary effort, involving expertise in molecular biology, genetics, agronomy, and engineering. By embracing these innovative strategies, it may be possible to extend the effective lifespan of this compound and other valuable herbicides for future generations of farmers.

Application of Omics Technologies (Genomics, Metabolomics) in this compound Research

The advent of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, has revolutionized biological research. nih.govresearchgate.netdntb.gov.ua These powerful tools are now being applied to the study of this compound, providing unprecedented insights into its mode of action, metabolism, and the mechanisms of weed resistance.

Genomics involves the study of an organism's complete set of DNA, or genome. In this compound research, genomic approaches are being used to:

Identify Genes Associated with Resistance: By comparing the genomes of susceptible and resistant weed biotypes, researchers can identify the specific genes and mutations that confer resistance to this compound. This information is crucial for developing diagnostic tools to detect resistance early and for designing strategies to overcome it.

Understand the Genetic Basis of Crop Selectivity: Genomic studies can help to elucidate the genetic mechanisms that allow certain crops to tolerate this compound while others are susceptible. This knowledge can be used to develop new crop varieties with enhanced tolerance to the herbicide.

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. researchgate.net In the context of this compound research, metabolomics is being used to:

Elucidate Herbicide Metabolism Pathways: By analyzing the metabolic profiles of plants treated with this compound, researchers can identify the specific metabolic pathways involved in its detoxification. This information can be used to develop synergists that block these pathways and enhance the efficacy of the herbicide.

Discover Biomarkers of Herbicide Exposure: Metabolomic analysis can identify unique metabolic signatures that are indicative of this compound exposure. These biomarkers could be used to monitor the environmental fate of the herbicide and to assess its impact on non-target organisms.

The integration of different omics technologies, known as "multi-omics," offers a holistic view of the complex interactions between this compound and the plant. grdc.com.au By combining genomic, transcriptomic, proteomic, and metabolomic data, researchers can construct detailed models of the plant's response to the herbicide, from the initial perception of the chemical to the ultimate physiological outcome.

The application of omics technologies in this compound research is still in its early stages, but it holds immense promise for advancing our understanding of this important herbicide and for developing more effective and sustainable weed management strategies.

Advanced Computational Modeling and Predictive Analytics for this compound Behavior

In recent years, advanced computational modeling and predictive analytics have emerged as powerful tools in agricultural research. exactoinc.comdoi.orgbiomolther.org These approaches are now being applied to the study of this compound, enabling researchers to simulate and predict its behavior in the environment and its interactions with target and non-target organisms.

Environmental Fate and Transport Modeling:

Computational models are being used to predict the fate and transport of this compound in the environment. These models take into account various factors, such as soil type, climate, and agricultural practices, to simulate the movement of the herbicide through the soil and water. This information is essential for assessing the potential for environmental contamination and for developing best management practices to minimize off-target impacts.

Quantitative Structure-Activity Relationship (QSAR) Modeling:

QSAR models are used to predict the biological activity of chemicals based on their molecular structure. In this compound research, QSAR models can be used to:

Optimize Herbicide Efficacy: By understanding the relationship between the molecular structure of this compound and its herbicidal activity, researchers can design new analogues with improved efficacy and selectivity.

Predict Potential for Resistance: QSAR models can be used to identify molecular features that are associated with a higher risk of resistance development. This information can be used to guide the development of new herbicides with a lower propensity for resistance.

Predictive Analytics for Resistance Management:

Predictive analytics involves the use of statistical algorithms and machine learning techniques to analyze large datasets and make predictions about future events. In the context of this compound resistance management, predictive analytics can be used to:

Identify Fields at High Risk of Resistance: By analyzing data on cropping history, herbicide use patterns, and weed populations, predictive models can identify fields that are at a high risk of developing this compound resistance. This information can be used to target stewardship efforts and to recommend alternative weed management strategies.

Optimize Herbicide Rotation and Tank-Mixing Strategies: Predictive models can be used to simulate the long-term effects of different herbicide rotation and tank-mixing strategies on the evolution of resistance. This can help to identify the most effective strategies for delaying the onset of resistance.

The use of advanced computational modeling and predictive analytics in this compound research is a rapidly developing field. As these tools become more sophisticated, they will play an increasingly important role in optimizing the use of this herbicide and in ensuring its long-term sustainability.

Innovative Research Synthesis Methodologies for this compound Literature

The body of scientific literature on this compound is constantly growing, making it challenging for researchers and practitioners to stay abreast of the latest findings. Innovative research synthesis methodologies are being employed to systematically review and analyze this literature, providing a comprehensive and evidence-based understanding of the herbicide.

One such methodology is the systematic review , which uses a transparent and reproducible process to identify, select, and critically appraise all relevant research on a specific topic. Systematic reviews of the this compound literature can be used to:

Summarize the evidence on the efficacy and selectivity of the herbicide.

Identify research gaps and areas for future investigation.

Inform the development of evidence-based best management practices.

Meta-analysis is a statistical technique that can be used to combine the results of multiple studies, providing a more precise estimate of the treatment effect. Meta-analyses of this compound studies can be used to:

Identify factors that may influence the performance of the herbicide, such as weed species, soil type, and climate.

Rapid reviews are a form of evidence synthesis that uses streamlined methods to produce a timely assessment of the available evidence. researchgate.net Rapid reviews can be particularly useful for addressing urgent questions related to this compound, such as the emergence of a new resistant weed biotype.

These innovative research synthesis methodologies are essential for making sense of the vast and complex body of literature on this compound. By providing a rigorous and transparent summary of the available evidence, they can help to ensure that decisions about the use of this herbicide are based on the best available science.

Potential for Pyrazolone (B3327878) Scaffold Adaptation in Other Agrochemical and Biological Applications

The pyrazolone scaffold, which forms the chemical backbone of this compound, is a versatile structure with a wide range of biological activities. croplife.org.aunih.govnih.govpesticidestewardship.org This has led to growing interest in exploring the potential for adapting this scaffold for use in other agrochemical and biological applications.

Fungicides and Insecticides:

Derivatives of the pyrazolone scaffold have shown promise as fungicides and insecticides. nih.gov By modifying the functional groups attached to the pyrazolone ring, researchers can tune the biological activity of the molecule to target specific pests and diseases. This opens up the possibility of developing new crop protection products with novel modes of action.

Pharmaceuticals:

The pyrazolone scaffold is also found in a number of pharmaceutical drugs, where it exhibits a range of therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial properties. nih.gov This suggests that there may be opportunities to repurpose or adapt this compound-related compounds for use in human or veterinary medicine.

Other Biological Applications:

Beyond crop protection and medicine, the pyrazolone scaffold may have applications in other areas of biotechnology. For example, it could be used as a molecular probe to study biological processes or as a building block for the synthesis of new materials with unique properties.

The exploration of the pyrazolone scaffold for other applications is an exciting area of research that could lead to the development of new and valuable products. By leveraging the chemical diversity of this versatile scaffold, it may be possible to address a wide range of challenges in agriculture, medicine, and beyond.

Opportunities for Interdisciplinary and International Research Collaborations on this compound

Addressing the complex challenges associated with weed management and herbicide stewardship requires a collaborative and interdisciplinary approach. The study of this compound presents numerous opportunities for researchers from different fields and different parts of the world to work together to advance our understanding of this important herbicide.

Interdisciplinary Collaborations:

Effective this compound research requires expertise from a wide range of disciplines, including:

Weed Science: To study the efficacy of this compound on different weed species and to develop integrated weed management strategies.

Chemistry: To synthesize new this compound analogues with improved properties and to study the environmental fate of the herbicide.

Molecular Biology and Genetics: To investigate the mechanisms of this compound resistance and to develop new tools for resistance management.

Agronomy: To evaluate the performance of this compound in different cropping systems and to develop best management practices for its use.

Environmental Science: To assess the impact of this compound on non-target organisms and to develop strategies for minimizing its environmental footprint.

By fostering collaborations between these and other disciplines, researchers can gain a more comprehensive understanding of this compound and its role in sustainable agriculture.

International Collaborations:

Weed problems and herbicide resistance are global issues that require global solutions. International collaborations on this compound research can facilitate the sharing of knowledge, resources, and expertise across borders. This can lead to:

A better understanding of the global distribution of this compound-resistant weeds.

The development of harmonized protocols for resistance monitoring and testing.

The transfer of best management practices and technologies to different regions of the world.

Organizations such as the Weed Science Society of America and the International Weed Science Society can play a key role in facilitating these international collaborations. By working together, the global scientific community can help to ensure the long-term sustainability of this compound as a valuable tool for weed management. youtube.com

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Pyrazoxone, and how can researchers optimize reaction conditions for higher yields?

  • Methodological Answer : Begin with a literature review to identify existing synthetic routes (e.g., cyclocondensation, oxidation reactions). Optimize reaction conditions using Design of Experiments (DoE) to test variables like temperature, catalyst loading, and solvent polarity. Monitor reaction progress via HPLC or TLC, and characterize products using NMR and mass spectrometry (MS) for structural confirmation. Ensure reproducibility by documenting procedural details, including inert atmosphere requirements and purification methods (e.g., column chromatography) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : Use 1H^1H/13C^{13}C-NMR to confirm molecular structure and detect impurities. High-resolution MS (HRMS) validates molecular weight. Purity analysis requires reverse-phase HPLC with UV detection (e.g., 254 nm) and a C18 column. For polymorphic forms, employ X-ray crystallography or differential scanning calorimetry (DSC). Cross-validate results with peer-reviewed protocols for similar heterocyclic compounds .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

  • Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition kinetics for kinase targets) using fluorometric or colorimetric readouts. Include cell viability assays (MTT/XTT) to assess cytotoxicity. Use positive controls (e.g., known inhibitors) and triplicate measurements to ensure statistical robustness. Validate findings with dose-response curves and IC50_{50} calculations .

Q. How should researchers address solubility challenges in this compound-based pharmacokinetic studies?

  • Methodological Answer : Screen co-solvents (DMSO, PEGs) or surfactants (Tween-80) for solubility enhancement. Use dynamic light scattering (DLS) to monitor nanoparticle formation. For in vivo studies, employ pharmacokinetic models to adjust dosing regimens based on bioavailability data. Document solvent concentrations to avoid cytotoxicity artifacts .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictory data on this compound’s metabolic pathways across different in vitro and in vivo models?

  • Methodological Answer : Conduct cross-species metabolite profiling using LC-MS/MS to identify species-specific enzymes (e.g., cytochrome P450 isoforms). Compare microsomal stability assays with in vivo plasma metabolite profiles. Apply kinetic isotope effect (KIE) studies to elucidate rate-limiting steps. Use Bayesian statistical models to reconcile discrepancies between datasets .

Q. What strategies are recommended for validating this compound’s mechanism of action when initial target engagement assays yield inconclusive results?

  • Methodological Answer : Employ orthogonal methods:

  • Biophysical : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity.
  • Genetic : CRISPR/Cas9 knockout of putative targets to observe phenotypic rescue.
  • Proteomic : SILAC-based mass spectrometry to identify interaction partners.
    Triangulate data to distinguish direct targets from off-pathway effects .

Q. What computational strategies are recommended for predicting this compound’s interactions with non-target proteins, and how can these be validated experimentally?

  • Methodological Answer : Use molecular docking (AutoDock Vina, Glide) to screen against structural databases (PDB, AlphaFold). Prioritize high-scoring complexes for molecular dynamics (MD) simulations (AMBER, GROMACS) to assess binding stability. Validate predictions via thermal shift assays (TSA) or cellular thermal shift assays (CETSA). Cross-reference with transcriptomic data to identify downstream pathway modulation .

Q. How can researchers statistically analyze dose-dependent toxicity data for this compound while accounting for non-linear responses in heterogeneous cell populations?

  • Methodological Answer : Apply mixed-effects models to handle inter-cell variability. Use hierarchical Bayesian frameworks to estimate EC50_{50} distributions. For non-linear kinetics, fit data to Hill or logistic regression models. Validate with bootstrapping or permutation tests. Report 95% confidence intervals and effect sizes to contextualize biological significance .

Data Presentation and Reproducibility Guidelines

  • Tabular Data : Include raw datasets (e.g., kinetic parameters, IC50_{50} values) in supplementary materials with metadata (instrument settings, sample prep details) .
  • Conflict Resolution : For contradictory findings, provide sensitivity analyses and robustness checks (e.g., alternate statistical models, outlier exclusion criteria) .
  • Ethical Compliance : Disclose animal/cell line protocols and obtain institutional approvals for human-derived samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.